molecular formula C16H14N4O4 B11474036 N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11474036
M. Wt: 326.31 g/mol
InChI Key: KDKYUKFHXFQGOG-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound contains a furan ring, an oxadiazole ring, and a phenyl group, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of furan, oxadiazole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

N-[2-(furan-2-carbonylamino)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H14N4O4/c21-14(12-7-4-10-23-12)17-8-9-18-15(22)16-19-13(20-24-16)11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,17,21)(H,18,22)

InChI Key

KDKYUKFHXFQGOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CO3

Origin of Product

United States

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